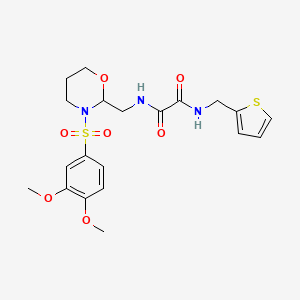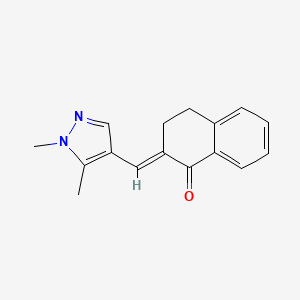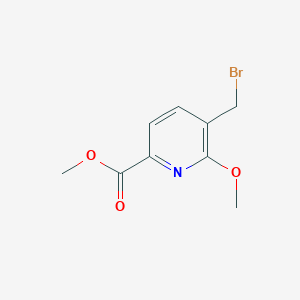
(3,5-Dichloro-phenyl)-propynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,5-Dichloro-phenyl)-propynoic acid” is a chemical compound with the molecular formula C9H8Cl2O2 . It is related to 3,5-Dichlorophenylboronic acid, which has a molecular formula of C6H5BCl2O2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 56-60 °C, a predicted boiling point of 336.6±27.0 °C, and a predicted density of 1.392±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Reactivity : A study by Baracchi et al. (1986) discussed the preparation of 18O-bilabelled carboxylic acids, including the synthesis of 3-phenyl-2-propynoic (phenylpropiolic) and 3-[2H5]-Phenyl-2-propynoic 18O-bilabelled acids (Baracchi et al., 1986).
Biological Activity : Research by Shaala et al. (2020) isolated new chlorinated derivatives of 3-phenylpropanoic acid from the marine actinomycete Streptomyces coelicolor LY001, showing significant antimicrobial activity against various pathogens (Shaala et al., 2020).
Material Science Applications : The work by Yan (1999) focused on the synthesis and characterization of 3 [hydroxy (phenyl) phosphinic] methyl propionate used in polyester as a flame retardant, which is related to the broader family of phenylpropanoic acids (Yan, 1999).
Corrosion Inhibition : Growcock and Lopp (1988) investigated the use of 3-phenyl-2-propyn-1-ol, a compound closely related to (3,5-Dichloro-phenyl)-propynoic acid, as an effective corrosion inhibitor for oilfield steel in hydrochloric acid (Growcock & Lopp, 1988).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of (3,5-Dichloro-phenyl)-propynoic acid is Transthyretin (TTR), a protein that transports the retinol-binding protein–vitamin A complex and is a minor transporter of thyroxine in blood .
Mode of Action
This compound, also known as Tafamidis, is a non-NSAID small molecule that binds with high affinity and selectivity to TTR . It kinetically stabilizes the tetrameric structure of TTR, slowing monomer formation, misfolding, and amyloidogenesis .
Biochemical Pathways
The stabilization of TTR by this compound prevents the dissociation of TTR into monomers, a rate-limiting step in the formation of amyloid fibrils . This halts the amyloidogenic cascade initiated by TTR tetramer dissociation, monomer misfolding, and aggregation .
Pharmacokinetics
This compound is orally bioavailable . .
Result of Action
The action of this compound results in the slowing of peripheral neurologic impairment and additional clinical manifestations in patients with Val30Met amyloidosis . It preserves nutritional status and quality of life in patients with early-stage Val30Met amyloidosis .
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBZLPHEMWDINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2593801.png)
![N-cyclopentyl-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2593803.png)
![Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2593804.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2593805.png)


![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2593810.png)
![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/no-structure.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid](/img/structure/B2593815.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methylphenyl)carbamate](/img/structure/B2593817.png)

![3,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2593821.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B2593824.png)
